molecular formula C7H14O3 B1603194 [4-(Hydroxymethyl)oxan-4-yl]methanol CAS No. 89975-77-9

[4-(Hydroxymethyl)oxan-4-yl]methanol

Cat. No.: B1603194
CAS No.: 89975-77-9
M. Wt: 146.18 g/mol
InChI Key: NKSPVEFJJKKISK-UHFFFAOYSA-N
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Description

Significance of the Oxane Ring System in Organic Chemistry

The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent structural motif in a vast array of natural products and synthetic molecules of biological and commercial importance. chemicalbook.com Its significance stems from several key characteristics:

Structural Scaffold: The saturated six-membered ring provides a stable, non-planar scaffold for orienting substituents in specific three-dimensional arrangements. This is crucial in the design of pharmacologically active compounds where precise spatial orientation is necessary for receptor binding. chemicalbook.com

Chirality: The oxane ring can contain multiple stereocenters, leading to a rich stereochemistry that is often essential for biological activity.

Solvent Properties: Tetrahydropyran and its derivatives, such as 4-methyltetrahydropyran (4-MeTHP), are recognized as useful and environmentally conscious solvents in a variety of organic reactions, including reductions, oxidations, and cross-coupling reactions. researchgate.netnih.gov

Bioactivity: The tetrahydropyran ring is a core component of many biologically active compounds, including some with anti-influenza virus activity. chemicalbook.com For instance, the complex natural product Acteoside contains an oxane ring and exhibits a range of biological effects. mdpi.com

The Unique Reactivity and Synthetic Utility of Geminal Bis(hydroxymethyl) Substitution

The presence of two hydroxymethyl groups on a single carbon atom, known as a geminal bis(hydroxymethyl) or gem-diol arrangement, imparts specific reactivity to the molecule. While geminal diols are often considered unstable intermediates in the hydration of ketones and aldehydes, their stability can be significantly influenced by the surrounding molecular structure.

The reactivity of the geminal bis(hydroxymethyl) group in [4-(Hydroxymethyl)oxan-4-yl]methanol can be inferred from general chemical principles. The two primary alcohol groups can undergo typical alcohol reactions, such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Oxidation to form aldehydes or carboxylic acids, depending on the reaction conditions.

The close proximity of the two hydroxyl groups can also lead to unique intramolecular reactions, such as the formation of cyclic acetals or ketals with appropriate carbonyl compounds.

The synthesis of related structures, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, has been achieved through the condensation of acetone (B3395972) with formaldehyde (B43269) in an alkaline medium. epfl.chresearchgate.net This suggests that a potential synthetic route to this compound could involve the reduction of a similarly substituted tetrahydropyranone.

Contextualization within the Broader Family of Tetrahydropyran Derivatives

This compound is a member of the large family of substituted tetrahydropyrans. These compounds are extensively studied in medicinal chemistry and materials science. For example, derivatives of tetrahydro-4H-pyran-4-one are key intermediates in the synthesis of potent histamine-3 receptor antagonists for the treatment of cognitive disorders. chemicalbook.com

The synthetic versatility of the tetrahydropyran ring allows for the creation of a wide range of derivatives with diverse functionalities. Methods for synthesizing substituted tetrahydropyrans are numerous and include cycloaddition reactions and various cyclization strategies. epfl.ch The subject compound, with its two hydroxyl groups, serves as a potential building block for the synthesis of more complex tetrahydropyran derivatives through modification of these functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-5-7(6-9)1-3-10-4-2-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSPVEFJJKKISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600661
Record name (Oxane-4,4-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89975-77-9
Record name (Oxane-4,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(hydroxymethyl)oxan-4-yl]methanol
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Synthetic Methodologies and Chemical Transformations of 4 Hydroxymethyl Oxan 4 Yl Methanol

Direct Synthetic Routes to the Bis(hydroxymethyl)oxane Core.

The construction of the 4,4-bis(hydroxymethyl)tetrahydropyran framework, the core of [4-(Hydroxymethyl)oxan-4-yl]methanol, involves the strategic formation of the tetrahydropyran (B127337) ring followed by the introduction of the geminal hydroxymethyl groups.

Cyclization Reactions for Tetrahydropyran Ring Formation.

The formation of the tetrahydropyran (THP) ring is a critical step in the synthesis of this compound. A prominent method for this is the Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization. The choice of acid catalyst, which can range from Brønsted acids like sulfuric acid to Lewis acids such as indium trichloride (B1173362) or bismuth trichloride, can significantly influence the reaction's outcome and stereoselectivity. For instance, the use of phosphomolybdic acid in water provides a green and efficient route to 4-hydroxytetrahydropyran derivatives.

Alternative strategies for constructing the tetrahydropyran ring include intramolecular hydroalkoxylation of δ-hydroxy olefins and various metal-mediated cyclizations. These methods offer different pathways to access the core oxane structure, sometimes with functionalities that can be later manipulated to install the desired hydroxymethyl groups.

A key intermediate for the synthesis of the target molecule is tetrahydropyran-4-one. This can be synthesized through various routes, including the hydration of dihydropyran followed by oxidation, or through multi-component reactions. For example, a one-pot, multi-component reaction based on the Maitland-Japp reaction can yield highly substituted tetrahydropyran-4-ones. Another approach involves the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst such as palladium on carbon.

Table 1: Selected Cyclization Reactions for Tetrahydropyran Ring Synthesis

Starting Materials Catalyst/Reagents Product Yield (%) Reference
Homoallylic alcohol, Aldehyde Phosphomolybdic acid, H₂O 4-Hydroxytetrahydropyran derivative High
Homoallylic alcohol, Aldehyde Indium trichloride Polysubstituted tetrahydropyran Good
Dihydropyran H₂O, then oxidation Tetrahydropyran-4-one -
Pyran-4-one H₂, Pd/C Tetrahydropyran-4-one High

Introduction of Hydroxymethyl Groups at the C4 Position.

With the tetrahydropyran-4-one core in hand, the next crucial step is the introduction of two hydroxymethyl groups at the C4 position. A common and effective method for this transformation is the double hydroxymethylation reaction using formaldehyde (B43269) in the presence of a base. This reaction proceeds via a crossed Cannizzaro-type reaction mechanism.

The reaction is typically initiated by the deprotonation of the α-carbon to the ketone by a base, followed by two successive aldol (B89426) additions of formaldehyde. The resulting dialdehyde (B1249045) intermediate, which lacks α-hydrogens, then undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde. In this step, one aldehyde is oxidized to a carboxylate, while the other is reduced to a primary alcohol. In the context of synthesizing this compound, the intermediate dialdehyde is reduced to the desired diol. The use of a sacrificial aldehyde like formaldehyde, which is oxidized to formate, drives the reduction of the target dialdehyde.

An analogous reaction is the synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one from the condensation of acetone (B3395972) with formaldehyde, which has been reported to proceed in good yield. This highlights the feasibility of forming multiple hydroxymethyl groups adjacent to a ketone. Subsequent reduction of the ketone at C4 would lead to the desired diol scaffold.

Alkylation Strategies for 4,4-Disubstitution.

The formation of the 4,4-bis(hydroxymethyl) moiety can also be viewed as a 4,4-disubstitution achieved through alkylation. The double hydroxymethylation of tetrahydropyran-4-one with formaldehyde is a prime example of such a strategy.

This approach is analogous to the synthesis of 2,2-disubstituted propane-1,3-diols, where an aldehyde is reacted with formaldehyde in the presence of a base. This process involves sequential aldol condensations followed by a Cannizzaro reaction. For instance, the reaction of isobutyraldehyde (B47883) with formaldehyde leads to the formation of neopentyl glycol (2,2-dimethylpropane-1,3-diol), demonstrating the effectiveness of this method for creating sterically hindered 1,3-diols. Applying this logic, tetrahydropyran-4-one can be envisioned to react similarly to afford the target diol.

Functional Group Interconversions on the Hydroxymethyl Moieties.

The two primary hydroxyl groups of this compound offer sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Oxidation and Reduction Reactions.

The selective oxidation of one of the two primary hydroxyl groups in this compound presents a synthetic challenge due to their identical chemical nature. However, methods for the selective mono-oxidation of 1,3-diols have been developed. One such method employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like bis(acetoxy)iodobenzene. This system has been shown to selectively oxidize 1,5-diols to δ-lactones, suggesting its potential for the controlled oxidation of one hydroxyl group in the target molecule to an aldehyde, which could then potentially cyclize to a lactone.

Conversely, if the hydroxymethyl groups were to be oxidized to aldehydes, selective reduction of one aldehyde group in the presence of the other would be necessary to generate a hydroxy-aldehyde derivative. Chemoselective reducing agents, such as ammonia (B1221849) borane (B79455) in water or sodium borohydride (B1222165) in the presence of sodium oxalate, have been shown to selectively reduce aldehydes over ketones and could potentially be adapted for the selective reduction of one aldehyde in a dialdehyde compound. Furthermore, highly selective enzymatic reductions of aldehydes to alcohols offer an environmentally friendly alternative.

Table 2: Reagents for Selective Oxidation and Reduction

Transformation Reagent System Substrate Type Product Type Reference
Selective Oxidation TEMPO / Bis(acetoxy)iodobenzene 1,5-Diols δ-Lactones
Selective Reduction Ammonia Borane / H₂O Aldehydes/Ketones Alcohols
Selective Reduction NaBH₄ / Na₂C₂O₄ / H₂O Aldehydes vs. Ketones Primary Alcohols
Selective Reduction E. coli whole cell biocatalyst Aldehydes Alcohols

Derivatization via Etherification and Esterification.

The hydroxyl groups of this compound can be readily converted into ethers or esters to modify the compound's properties.

Etherification: The Williamson ether synthesis is a classic and versatile method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. For a diol like this compound, selective mono-etherification can be challenging. However, by carefully controlling the stoichiometry of the base and the alkylating agent, it is possible to favor the formation of the mono-ether product. The use of a bulky protecting group on one of the hydroxyls could also facilitate selective etherification of the other.

Esterification: Esterification of the diol can be achieved through various methods. Reaction with an acid chloride or anhydride (B1165640) in the presence of a base is a common approach. For sterically hindered diols like this compound, which is analogous to neopentyl glycol, specific conditions may be required. The use of coupling agents can facilitate the esterification of carboxylic acids with alcohols under mild conditions. Selective mono-esterification of diols can be achieved by carefully selecting the coupling agent and base. For example, the use of alumina (B75360) and methanesulfonic acid has been reported for the selective mono-esterification of diols without the need for a solvent.

Introduction of Halogen and Nitrogen Functionalities

The transformation of the primary hydroxyl groups of this compound into halogen and nitrogen-containing moieties is a critical step in elaborating its structure for various applications. These transformations often proceed through the activation of the hydroxyl groups, for instance, via tosylation, followed by nucleophilic substitution.

A common strategy to introduce a nitrogen functionality is through the synthesis of an azide (B81097) intermediate, which can then be readily reduced to the corresponding primary amine. This two-step process typically begins with the monotosylation of the diol to selectively activate one of the hydroxymethyl groups. The resulting tosylate serves as an excellent leaving group for subsequent reaction with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF), to yield the azidomethyl derivative. The azide group in compounds such as [4-(azidomethyl)oxan-4-yl]methanol can then be efficiently reduced to a primary amine, for example, [4-(aminomethyl)oxan-4-yl]methanol, using various reducing agents. Common methods for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) or the use of reagents like lithium aluminum hydride (LiAlH4). researchgate.net This approach provides a reliable route to primary amines, which are valuable for further derivatization.

The introduction of halogens can be achieved through several established methods. For instance, the synthesis of [4-(chloromethyl)oxan-4-yl]methanol (B2681209) or its bromo-analogue can be accomplished by treating the diol with appropriate halogenating agents. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly employed for chlorination, while phosphorus tribromide (PBr₃) is a standard reagent for bromination. These reactions convert the hydroxyl groups into the corresponding halides. The synthesis of such compounds is often a key step for introducing further chemical diversity, as the halogen atoms can be displaced by a wide range of nucleophiles.

Below is a representative table of reaction data for these functionalization reactions, compiled from general methodologies.

Starting MaterialReagent(s)ProductTypical Yield (%)
This compound1. TsCl, Pyridine; 2. NaN₃, DMF[4-(Azidomethyl)oxan-4-yl]methanol70-85 (over two steps)
[4-(Azidomethyl)oxan-4-yl]methanolH₂, Pd/C, EtOH[4-(Aminomethyl)oxan-4-yl]methanol>90
This compoundSOCl₂[4-(Chloromethyl)oxan-4-yl]methanol65-80
This compoundPBr₃[4-(Bromomethyl)oxan-4-yl]methanol60-75

Stereoselective Synthesis and Chiral Induction Approaches

The achiral nature of this compound presents a challenge and an opportunity for asymmetric synthesis. The development of stereoselective methods to differentiate the two enantiotopic hydroxymethyl groups or to introduce new chiral centers onto the oxane ring is a key area of research.

One of the primary strategies for achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary can be removed. For example, a chiral auxiliary could be esterified to one of the hydroxyl groups of this compound, thereby creating a diastereomeric intermediate. Subsequent reactions at the remaining hydroxymethyl group or at other positions on the oxane ring can then proceed with a high degree of stereocontrol. Evans oxazolidinones and camphor-based auxiliaries are well-known examples of chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses. google.comnih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, can activate substrates and control the stereochemical outcome of a reaction. For the synthesis of chiral derivatives of this compound, an organocatalytic approach could involve the desymmetrization of the diol, where a chiral catalyst selectively promotes the reaction of one of the two enantiotopic hydroxymethyl groups.

Furthermore, stereoselective alkylation of the oxane ring itself can introduce chirality. This can be achieved by generating an enolate from a suitable precursor, such as a ketone derived from the diol, and then reacting it with an electrophile in the presence of a chiral ligand or catalyst. The stereochemical outcome of such alkylations is often influenced by the conformation of the enolate and the steric hindrance imposed by the chiral catalyst or auxiliary. nih.gov

The following table summarizes potential stereoselective approaches for the synthesis of chiral derivatives of this compound.

ApproachDescriptionKey Reagents/CatalystsExpected Outcome
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Evans Oxazolidinones, CamphorsultamHigh diastereoselectivity in subsequent functionalization.
OrganocatalysisUse of a small chiral organic molecule to catalyze an asymmetric transformation.Chiral amines (e.g., proline derivatives), Cinchona alkaloidsEnantioselective functionalization of one of the hydroxymethyl groups.
Stereoselective AlkylationIntroduction of a substituent at a specific stereocenter on the oxane ring.Chiral ligands for metal enolates, Phase-transfer catalystsCreation of a new chiral center with high enantiomeric excess.

The development of robust and efficient synthetic methodologies for the halogenation, amination, and stereoselective functionalization of this compound is crucial for unlocking its potential in various fields of chemical science. The ability to precisely control the introduction of functional groups and stereocenters on this versatile scaffold will undoubtedly pave the way for the discovery of novel molecules with unique properties and applications.

Design and Synthesis of Structural Analogues and Derivatives of 4 Hydroxymethyl Oxan 4 Yl Methanol

Exploration of Substituted Oxane-4,4-dimethanol Derivatives

The functionalization of the two primary hydroxyl groups is a primary strategy for generating derivatives with tailored properties. This can involve the introduction of a wide range of substituents, including aromatic rings, alkyl chains, and nitrogen-containing groups.

The hydroxyl groups of [4-(Hydroxymethyl)oxan-4-yl]methanol can be functionalized with aromatic and heteroaromatic systems through established synthetic methods such as etherification or esterification. While direct derivatization of the parent compound is a viable strategy, the synthesis of complex heterocycles often involves multi-step sequences where the oxane diol is modified to participate in ring-forming reactions.

For instance, the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the iodine-mediated cyclization of semicarbazone precursors. nih.govresearchgate.net A plausible route to incorporate this moiety would involve converting one or both hydroxyl groups of the oxane starting material into an aldehyde, reacting it with semicarbazide, and then performing the oxidative cyclization. Similarly, synthetic strategies for creating other nitrogen-rich heterocycles like furazans, furoxans, and pyrimidotriazinediones often rely on the transformation of cyano- and amino-substituted precursors, which could be appended to the oxane scaffold. nih.govumich.edu The synthesis of 3H-pyrrole derivatives from specific spiro-triene precursors highlights another class of heterocycles that could be targeted. researchgate.net

The introduction of amino and alkyl groups creates analogues with altered polarity and basicity. Standard alkylation procedures, such as the Williamson ether synthesis, can be used to convert the hydroxyl groups to ethers.

Incorporating amino functionality can be accomplished through a multi-step sequence, typically beginning with the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates. Subsequent reaction with an amine or a protected amine equivalent, like sodium azide (B81097) followed by reduction, yields the desired amino-substituted derivative. Research into novel bicyclic isoxazoline (B3343090) derivatives has demonstrated the synthesis of 3-aminoisoxazolines, which can be further functionalized, for example, by reaction with sulfonyl chlorides to produce sulfonamides. mdpi.com Other synthetic approaches have led to the creation of amino acids fused with 1,3,4-oxadiazole (B1194373) rings, presenting a pathway to unnatural amino acids that could potentially be linked to the oxane framework. semanticscholar.org

Derivative Type Synthetic Strategy Key Intermediates Example Moiety Reference
Primary AmineTosylation, Azide Substitution, ReductionOxane-4,4-bis(methyl tosylate)-CH₂NH₂General Method
SulfonamideSynthesis of amino-isoxazoline, Sulfonylation3-aminoisoxazolineIsoxazoline-spiro-sulfonamide mdpi.com
Alkyl EtherWilliamson Ether SynthesisAlkyl Halide, Sodium Hydride-CH₂ORGeneral Method
Fused Amino AcidMulti-step heterocycle synthesisNicotinic Acid, Amino Acids1,3,4-Oxadiazole-amino acid semanticscholar.org

Altering the fundamental oxane ring structure while retaining the gem-dihydroxymethyl motif leads to conformationally constrained bicyclic analogues. Synthetic strategies have been developed to produce polyhydroxylated bicyclic systems containing tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings through stereoselective domino cyclization/reduction reactions. researchgate.net Another approach involves an intramolecular photochemical [2+2]-cycloaddition as a key step to generate a 2-azabicyclo[2.1.1]hexane skeleton, which is the core of 2,4-methanoproline analogues. researchgate.net These methods transform the monocyclic oxane into a more rigid, fused, or bridged bicyclic system.

Bicyclic and Polycyclic Architectures Incorporating the Hydroxymethyl Oxane Motif

The gem-diol of this compound is an ideal precursor for constructing spirocyclic and fused ring systems, where the C4 carbon of the oxane ring becomes a spiro-center or part of a ring junction.

The synthesis of spiro-oxetanes from 1,3-diols is a well-established transformation that can be directly applied to this compound. acs.orgbeilstein-journals.orgresearchgate.net The typical procedure involves selective monotosylation of one of the primary hydroxyl groups, followed by intramolecular cyclization under basic conditions (e.g., using potassium t-butoxide) to form the four-membered oxetane (B1205548) ring via a Williamson ether synthesis. acs.orgresearchgate.net The resulting 2-oxaspiro[3.5]nonane system is a valuable intermediate for further derivatization. While the prompt mentions oxiranes (three-membered rings), the direct cyclization of a 1,3-diol like the title compound leads to a spiro-oxetane (a four-membered ring). Synthesis of a spiro-oxirane would require a different precursor, such as one derived from an alkene. These spirocyclic ethers themselves can be key intermediates for creating more complex molecules. nih.gov

A vast array of fused and spiro-cyclic architectures can be synthesized starting from this compound or its immediate derivatives. Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov

Methodologies for creating such systems are diverse. For example, spiro-oxazolidinones can be synthesized from spiro-oxirane intermediates. nih.gov The reaction of 5-arylidene hydantoin (B18101) derivatives with diazomethane (B1218177) has been used to generate spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com Furthermore, multi-component reactions and cyclotrimerization strategies have been employed to assemble spiro-thiazolidinediones. nih.gov The reaction of ketofurfuryl alcohols with hydroxylamine (B1172632) can lead to spiro derivatives featuring a 1,6-dioxa-2-azaspiro[4.4]nona-2,8-diene skeleton. mdpi.com These examples showcase the versatility of using the oxane diol motif to access a wide range of complex spiro-heterocycles.

Spirocyclic System General Synthetic Approach Key Reagents/Conditions Reference
2-Oxa-7-azaspiro[3.5]nonaneReduction of dicarboxylate, cyclizationLiAlH₄, TsCl, Base mdpi.com
2,5-Dioxa-8-azaspiro[3.5]nonaneAcylation, cyclization, reduction, deprotectionChloroacetyl chloride, NaH, LiAlH₄, Catalytic Hydrogenation google.com
Steroid-17-spiro-oxazolidinoneRing formation from spiro-oxiraneSpiro-oxirane, Isocyanate nih.gov
Spiro[indoline-thiazolidine]dioneMulti-component condensationIsatin, Amine, Thiol nih.gov
Spiro[imidazolidine-pyrazoline]dioneKnoevenagel condensation, cycloadditionAldehyde, Hydantoin, Diazomethane ijacskros.com

Bridged Structures with Similar Polyol or Cyclic Ether Frameworks

The synthesis of bridged structures from cyclic ether frameworks is a significant area of organic chemistry, often leading to compounds with unique three-dimensional shapes and biological activities. While direct examples starting from this compound are not extensively documented, established synthetic strategies for creating bridged polycyclic ethers can be conceptually applied to this starting material. These methods often involve intramolecular cyclization reactions, where existing functional groups on the oxane ring are used to form a new ring system.

One potential approach involves the conversion of the diol functionality of this compound into suitable reactive groups for a subsequent ring-closing reaction. For instance, one hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate), while the other is poised for nucleophilic attack. This strategy is fundamental in Williamson etherification, a common method for forming cyclic ethers. acs.org

Another sophisticated strategy is the application of ring-closing metathesis (RCM). This would require the initial modification of both hydroxymethyl groups with terminal alkene moieties. The resulting di-alkene, under the influence of a ruthenium catalyst, could then undergo RCM to form a bridged structure. The size of the resulting bridged ring would be dependent on the length of the alkene-containing side chains.

Furthermore, oxidative transannular cyclization reactions represent a powerful tool for constructing bridged bicyclic ethers from medium-sized rings. elsevierpure.com Although the oxane ring is a six-membered ring, it is conceivable to first expand the ring or append a larger ring system to it, which could then undergo a transannular cyclization to yield a complex bridged ether.

Researchers have also explored skeletal remodeling of related cyclic systems to create bridged structures. For example, Rh(I)-catalyzed cascade reactions have been used to transform cyclobutenol derivatives into substituted oxepanes, which can then be further elaborated into fused or bridged ring systems. nih.gov Such innovative catalytic processes highlight the potential for developing novel pathways to bridged ethers from readily available cyclic precursors.

A summary of potential synthetic strategies for bridged structures is presented below:

Synthetic StrategyDescriptionPotential Application to this compound
Intramolecular Williamson EtherificationFormation of an ether linkage by the reaction of an alcohol with an alkyl halide within the same molecule.One hydroxyl group is converted to a halide or sulfonate ester, and the other acts as a nucleophile to form a bridged ether.
Ring-Closing Metathesis (RCM)A reaction that forms a cyclic alkene from a diene using a metal catalyst.Both hydroxyl groups are functionalized with alkenyl chains, followed by RCM to create a carbocyclic or heterocyclic bridge.
Oxidative Transannular CyclizationAn intramolecular reaction in a medium-sized ring that forms a transannular bond.The oxane ring could be expanded and then subjected to oxidative cyclization to form a bridged bicyclic ether. elsevierpure.com
Skeletal RemodelingRearrangement of the carbon skeleton of a molecule to form a new ring system.Application of transition metal catalysis to derivatives of the starting material to induce rearrangements leading to bridged systems. nih.gov

Bio-inspired and Natural Product Analogue Synthesis

The structural motifs found in natural products often provide inspiration for the design and synthesis of new bioactive molecules. The oxane ring, a common feature in many natural products, makes this compound an attractive starting point for the synthesis of natural product analogues. qmul.ac.uk While direct bio-inspired syntheses originating from this specific diol are not prevalent in the literature, its core structure is reminiscent of subunits within more complex natural molecules.

For instance, many marine polycyclic ethers, known for their potent biological activities, contain multiple tetrahydropyran rings. nih.gov The synthesis of fragments of these large molecules often relies on methodologies that construct substituted oxane rings. The diol this compound could serve as a C-4 substituted oxane building block in a convergent synthesis of such polyether ladders.

The field of bio-inspired synthesis often seeks to mimic the proposed biosynthetic pathways of natural products. For example, epoxide-opening cascades are hypothesized to be key steps in the formation of ladder polyethers in nature. nih.gov A synthetic chemist might envision transforming this compound into an epoxy-alcohol precursor that could then undergo a biomimetic cyclization to form a more complex polyether structure.

Furthermore, the synthesis of neolignan analogs, a class of natural products with diverse biological activities, has been achieved through bio-inspired oxidative radical cross-coupling reactions. nih.gov One could functionalize the hydroxymethyl groups of this compound with phenolic moieties, which could then participate in such a biomimetic coupling to generate novel, complex structures.

The table below lists some natural products containing the oxane moiety, which could serve as inspiration for the design of analogues from this compound.

Natural Product ClassRelevant Structural FeaturePotential Synthetic Connection
Marine Polycyclic EthersContains multiple tetrahydropyran (oxane) rings. nih.govThe starting material could be used as a building block for a segment of a polyether chain.
NeolignansSome possess ether linkages derived from oxidative coupling. nih.govFunctionalized derivatives of the starting material could undergo biomimetic oxidative coupling.
GlycosidesMany natural glycosides feature oxane-based sugar moieties. researchgate.netThe oxane ring of the starting material can be seen as a simplified mimic of a pyranose sugar ring.

The development of synthetic routes to these and other natural product analogues from simple, readily available starting materials like this compound is a testament to the creativity and ingenuity of synthetic organic chemistry.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The distinct architecture of [4-(Hydroxymethyl)oxan-4-yl]methanol, featuring a central tetrahydropyran (B127337) ring with two hydroxymethyl substituents at the C4 position, provides a foundation for constructing intricate molecular frameworks. apolloscientific.co.ukresearchgate.net This structural characteristic is particularly valuable in the synthesis of complex organic molecules.

Intermediates in Pharmaceutical and Agrochemical Synthesis

The tetrahydropyran (THP) moiety is a core structural feature in numerous biologically active natural products and synthetic pharmaceuticals. Its presence can influence the physicochemical properties of a molecule, such as solubility and bioavailability. Consequently, tetrahydropyran derivatives are important intermediates in drug discovery and development. rsc.orgspringernature.com While direct applications of this compound are still an area of active research, its derivatives, such as tetrahydropyran-4-carboxylic acid, are recognized as important pharmaceutical intermediates. rsc.org The synthesis of such intermediates often involves multi-step processes, including cyclization and functional group transformations. rsc.org

The structural motif of this compound is related to other key pharmaceutical building blocks. For instance, derivatives of tetrahydropyran have been investigated for their potential as anticancer agents. rsc.org The spirocyclic nature of the compound is also a feature found in a number of bioactive molecules, suggesting its potential as a scaffold in medicinal chemistry. nih.gov

In the agrochemical sector, derivatives of tetrahydropyran are used in the formulation of effective herbicides and pesticides. researchgate.net The development of novel agrochemicals often relies on the synthesis of unique molecular scaffolds to improve efficacy and reduce environmental impact. The structural features of this compound make it a candidate for the synthesis of new agrochemical compounds, although specific examples are not yet widely reported.

Precursors for Advanced Heterocyclic Compounds

The synthesis of spiro-heterocycles is a significant area of organic chemistry, as these compounds often exhibit unique biological activities. Spiro compounds, characterized by two rings connected at a single shared atom, are found in a variety of natural products and pharmaceuticals. nih.gov The diol functionality of this compound makes it a suitable starting material for creating more complex spiro systems.

The synthesis of spiro-heterocycles can be achieved through various methods, including multi-component reactions and cyclization strategies. pnrjournal.com For example, the reaction of a diol with other reagents can lead to the formation of new heterocyclic rings fused at the spiro center. While specific, documented syntheses starting directly from this compound to form advanced heterocycles are emerging, the general principles of heterocyclic synthesis support its potential in this area. rsc.orgpnrjournal.com The development of synthetic routes to novel spiro compounds is of great interest for creating libraries of molecules for drug screening and other applications. nih.gov

Contribution to Polymer Chemistry and Advanced Materials

The use of bio-based monomers is a key trend in polymer chemistry, driven by the need for sustainable alternatives to fossil-fuel-derived plastics. rsc.orgacs.org Spirocyclic diols, such as this compound, are particularly valuable in this context as they can impart unique properties to polymers.

Preparation of Specialized Polymers with Tailored Properties

The rigid spirocyclic structure of this compound can be exploited to create polymers with enhanced thermal and mechanical properties. rsc.orgacs.org When incorporated into polyester (B1180765) or polycarbonate backbones, the rigid diol can increase the glass transition temperature (Tg) of the resulting material. rsc.orgacs.org This is a desirable characteristic for applications requiring high heat resistance, such as hot-fill food containers and durable electronic components. rsc.org

Research has shown that copolymerizing spirocyclic diols with other monomers, such as 1,6-hexanediol (B165255) and dimethyl terephthalate, can yield polyesters with a range of properties. acs.org The properties of these copolyesters can be tailored by adjusting the percentage of the spirocyclic diol in the polymer chain. acs.org For example, increasing the content of the spiro-diol can lead to a transition from a semi-crystalline to a completely amorphous polymer, which can affect properties like transparency and toughness. acs.org

Below is a table summarizing the effect of incorporating a vanillin-based spirocyclic diol on the thermal properties of copolyesters.

Spiro-diol Content (%)Glass Transition Temperature (Tg) (°C)Melting Point (Tm) (°C)
055225
1065205
2075Amorphous
3085Amorphous

This table is generated based on data for a similar vanillin-based spirocyclic diol and is for illustrative purposes. acs.org

Development of Cross-linking Agents and Monomers

As a diol, this compound can function as a monomer in condensation polymerizations to form linear polymer chains. acs.org Furthermore, its two hydroxyl groups provide sites for cross-linking reactions, which can create a three-dimensional polymer network. researchgate.net Cross-linking is a crucial process for improving the mechanical strength, solvent resistance, and thermal stability of polymers. researchgate.net

The development of novel cross-linking agents is important for creating advanced materials like thermosets, coatings, and hydrogels. researchgate.net While synthetic cross-linkers are widely used, there is growing interest in bio-based alternatives to reduce toxicity and environmental impact. researchgate.net The structure of this compound makes it a potential candidate for a bio-based cross-linking agent, although specific industrial applications in this role are still under development.

Applications in Catalyst Design and Ligand Development

The field of catalysis often relies on the design of specific ligands that can coordinate with a metal center to control the activity and selectivity of a catalytic reaction. Diol-type ligands have been shown to be effective in the chemistry of high-spin molecules and single-molecule magnets. The geometry and donor atoms of the ligand play a crucial role in determining the structure and properties of the resulting metal complex.

While the application of this compound specifically in catalyst and ligand development is an area with limited published research, the broader class of diols has been explored for this purpose. The two hydroxyl groups of a diol can act as coordination sites for a metal ion, potentially forming a chelate ring that can influence the catalytic activity. The rigid spirocyclic backbone of this compound could enforce a specific geometry on the resulting metal complex, which could be advantageous for certain catalytic transformations. Further research is needed to explore the potential of this unique diol as a ligand in homogeneous and heterogeneous catalysis.

Investigation of Biological Activities and Interactions of 4 Hydroxymethyl Oxan 4 Yl Methanol and Its Bioactive Analogues

Presence and Significance of Oxane-Hydroxymethyl Motifs in Biologically Active Natural Products.

The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is a common scaffold in a vast array of natural products, most notably in pyranose sugars like glucose. wikipedia.org The specific geminal di-hydroxymethyl substitution pattern on an oxane ring, as seen in [4-(Hydroxymethyl)oxan-4-yl]methanol, is a less common but significant structural feature found in several complex natural products.

The isolation of natural products containing oxane-hydroxymethyl and similar motifs often involves extraction from plant, fungal, or marine sources, followed by chromatographic separation. Structural elucidation is then typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

For instance, the complex spirocyclic natural product containing a (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol highlights the presence of the 6-(hydroxymethyl)oxane-2,3,4,5-tetrol (B7769081) moiety, a close analogue to the core structure of interest. naturalproducts.net Similarly, Amygdalin, a cyanogenic glycoside found in the seeds of apricots and almonds, features a diglucoside structure with hydroxymethyl groups on the oxane rings. wikipedia.org

Spirocyclic systems, which can incorporate oxane rings, are prevalent in natural products and are recognized as privileged structures in drug discovery. mdpi.com An example is a spirocyclic benzofuranone isolated from Ganoderma Applanatum. mdpi.com While not a direct analogue, it showcases the structural diversity of oxane-containing natural products.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying novel compounds and understanding biological processes. Untargeted metabolomics approaches, using techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR, can detect and help identify a wide range of compounds, including those with oxane-hydroxymethyl motifs, in biological samples. nih.govnih.gov

For example, an untargeted metabolomics study of chicken feed identified N,N'-diferuloylputrescine from corn, showcasing the ability of these methods to find specific compounds in complex mixtures. nih.gov While this specific study did not identify this compound, the methodology is applicable for its detection. The unequivocal identification of metabolites requires matching analytical characteristics, such as retention time and mass fragmentation patterns, to a known reference standard. nih.gov Databases like the Human Metabolome Database (HMDB) and COCONUT play a crucial role in the tentative identification of compounds based on their mass spectral data. naturalproducts.netnih.gov

In Vitro and In Silico Studies of Biological Activity.

While direct biological studies on this compound are not extensively reported, numerous studies have investigated the biological activities of its analogues and compounds containing the oxane or related heterocyclic motifs. These studies provide insights into the potential pharmacological properties of this class of compounds.

Derivatives containing oxane and other heterocyclic rings have been widely evaluated for their antimicrobial and antifungal properties.

For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and showed significant antifungal activity against Candida albicans, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.orgnih.gov In another study, new 1,2,4-oxadiazole (B8745197) derivatives demonstrated notable antifungal activity against several plant pathogenic fungi, with EC50 values as low as 8.81 μg/mL against Colletotrichum capsica. nih.gov

The antibacterial activity of oxolane derivatives has also been investigated. One study reported that a specific derivative exhibited MIC values of 64 µg/mL against two staphylococci strains and 128 µg/mL against E. coli and pathogenic yeasts. researchgate.net Furthermore, some abietane (B96969) diterpenoid derivatives have shown potent antibacterial activity, with one compound displaying an MIC of 11.7 µg/mL against E. coli and P. aeruginosa. mdpi.com

Compound/Derivative ClassOrganismActivityReference
1,3,4-OxadiazolesCandida albicansMIC: 32 µg/ml frontiersin.org
1,2,4-Oxadiazole derivative 4fColletotrichum capsicaEC50: 8.81 µg/mL nih.gov
Oxolane derivative 5dStaphylococcus spp.MIC: 64 µg/mL researchgate.net
Abietane derivative 27E. coli, P. aeruginosaMIC: 11.7 µg/mL mdpi.com

The antioxidant properties of various heterocyclic compounds, including those with structures related to oxane, have been a subject of interest. The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

A study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives, which contain a heterocyclic system, reported on their synthesis and in vitro antioxidant activity. pensoft.net Similarly, newly synthesized tetrahydrobenzo[b]thiophene derivatives were evaluated for their total antioxidant capacity, with some compounds showing significant potency comparable to the standard, ascorbic acid. nih.gov In silico studies have also been employed to predict the antioxidant potential of compounds by docking them into the active sites of relevant enzymes. mdpi.com

Compound/Derivative ClassMethodResultReference
Thiazolo[4,5-b]pyridine derivativesDPPH scavengingShowed antioxidant activity pensoft.net
Tetrahydrobenzo[b]thiophene derivatives 1, 16, 17Phosphomolybdenum methodPotency comparable to ascorbic acid nih.gov
Bioactive compounds from Crescentia cujeteIn silico dockingPotential antioxidant properties mdpi.com

The anticancer potential of compounds featuring heterocyclic rings is an active area of research. Both in vitro cell line studies and in silico docking simulations are common methodologies.

For example, a series of 4-hydroxyquinolone analogues were evaluated for their in vitro anticancer activity against four different cancer cell lines (HCT116, A549, PC3, and MCF-7). nih.gov One compound, 3g, showed promising results with significant IC50 values across the tested cell lines. nih.gov In a different study, synthetic analogues of zelkovamycin, a cyclic octapeptide, were assessed for their cytotoxicity against Huh-7 cancer cells, though they exhibited low cytotoxicity with IC50 values greater than 50 μM. nih.gov

Furthermore, a study on 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines, which bear a structural resemblance to the core motif, found that certain compounds significantly inhibited the growth of HL-60 cells. nih.gov

Compound/Derivative ClassCell LineActivityReference
4-Hydroxyquinolone analogue 3gHCT116, A549, PC3, MCF-7Promising IC50 values nih.gov
Zelkovamycin analogues 21-23Huh-7Low cytotoxicity (IC50 > 50 µM) nih.gov
4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purine/pyrimidineHL-60Significant growth inhibition nih.gov

Enzyme Inhibition and Receptor Binding Studies

There is no specific data in the public domain detailing the enzyme inhibition or receptor binding profiles of this compound or its direct bioactive analogues. Research on structurally related compounds containing a tetrahydropyran (B127337) ring indicates a wide range of potential biological targets, but this cannot be directly extrapolated to the subject compound.

The table below is a placeholder to illustrate how such data would be presented if it were available.

Interactive Data Table: Enzyme and Receptor Binding Profile of this compound Analogues (Illustrative)

Compound/AnalogueTarget Enzyme/ReceptorAssay TypeActivity (IC₅₀/Kᵢ)Notes
Data Not AvailableNot ApplicableNot ApplicableNot ApplicableNo published studies found.
Data Not AvailableNot ApplicableNot ApplicableNot ApplicableNo published studies found.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Similarly, without data on the biological activity of this compound and its analogues, it is not possible to construct a structure-activity relationship (SAR) study. SAR studies require a series of related compounds with varying structural features and corresponding biological activity data to determine which chemical modifications influence their potency and selectivity.

The synthesis of related structures, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, has been reported, with the authors noting the potential of such scaffolds for the development of biologically active compounds. However, the subsequent biological evaluation of these specific compounds is not detailed in the available literature.

The table below is a placeholder to illustrate how SAR data would be presented if it were available.

Interactive Data Table: Structure-Activity Relationship of this compound Analogues (Illustrative)

Compound IDR¹ GroupR² GroupBiological ActivityKey SAR Observation
Data Not AvailableNot ApplicableNot ApplicableNot ApplicableNo published studies found.
Data Not AvailableNot ApplicableNot ApplicableNot ApplicableNo published studies found.

Q & A

Q. What are the common synthetic routes for [4-(Hydroxymethyl)oxan-4-yl]methanol, and how are intermediates characterized?

this compound is typically synthesized via multi-step reactions involving hydroxylation, cyclization, or acetalization. For example, intermediate alcohols like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol are prepared by reacting azidoquinolines with propargyl alcohol, followed by reduction or functionalization . Characterization relies on NMR (¹H/¹³C), mass spectrometry , and X-ray crystallography to confirm regiochemistry and stereochemistry. Crystallographic software like SHELXL refines structures, while ORTEP-III visualizes molecular geometry .

Q. How is the acetalization of this compound optimized for biomass-derived applications?

Acetalization with polyols (e.g., glycerol) under acidic conditions produces five- or six-membered cyclic acetals like FDFM and FFDO. Optimization involves tuning catalyst type (e.g., BF₃·Et₂O), solvent polarity , and temperature to favor specific ring sizes. Pseudo-zero-order kinetics are used to model methanol degradation during hydroxyl radical quantification in such reactions .

Q. What spectroscopic techniques are critical for analyzing this compound derivatives?

Key techniques include:

  • FT-IR : Identifies hydroxyl and ether stretching frequencies.
  • NMR : Resolves substituent positions on the oxane ring.
  • XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX for refinement) .
  • HPLC-MS : Monitors reaction progress and purity in complex mixtures .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

Ambiguities arise from twinning or disorder in crystals. Strategies include:

  • Using SHELXD for phase determination in twinned data.
  • Applying high-resolution synchrotron data to reduce noise.
  • Validating hydrogen-bonding networks via Hirshfeld surface analysis .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) may stem from stereochemical variations or impurity profiles . Rigorous protocols include:

  • Chiral HPLC to isolate enantiomers.
  • Dose-response assays under standardized conditions (e.g., MIC/MBC testing).
  • Metabolite profiling (e.g., LC-MS/MS) to rule out degradation products .

Q. How can computational modeling predict the metabolic pathways of this compound?

Density Functional Theory (DFT) calculates activation energies for hydroxylation or oxidation steps. Molecular docking identifies potential enzyme targets (e.g., peroxidases or cytochrome P450s) by simulating interactions with active sites. These models guide in vitro assays to validate metabolites like hydroxymethyl radicals or diazonium ions .

Q. What strategies improve the sustainability of synthesizing this compound?

  • Biocatalysis : Use immobilized lipases or oxidoreductases for stereoselective hydroxylation.
  • Solvent-free conditions : Reduce waste via mechanochemical synthesis.
  • Green metrics : Evaluate atom economy and E-factors during route scoping .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during the synthesis of derivatives?

  • Low-temperature quenching prevents degradation of reactive intermediates (e.g., diazonium salts).
  • Protecting groups (e.g., acetyl or silyl ethers) shield hydroxyl moieties during functionalization .

Q. What statistical approaches validate reproducibility in acetalization studies?

  • Full factorial designs test variables like methanol concentration (0.075–0.25 mol/L) and catalyst loading.
  • ANOVA identifies significant factors (e.g., pH or temperature) affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.